molecular formula C14H14F2N4O B2977851 (4-(2H-1,2,3-triazol-2-yl)piperidin-1-yl)(2,6-difluorophenyl)methanone CAS No. 2034432-02-3

(4-(2H-1,2,3-triazol-2-yl)piperidin-1-yl)(2,6-difluorophenyl)methanone

Cat. No.: B2977851
CAS No.: 2034432-02-3
M. Wt: 292.29
InChI Key: PJGPJQDIMYKZFV-UHFFFAOYSA-N
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Description

The compound “(4-(2H-1,2,3-triazol-2-yl)piperidin-1-yl)(2,6-difluorophenyl)methanone” is a heterocyclic molecule featuring a piperidine ring substituted with a 1,2,3-triazole moiety at the 4-position and a 2,6-difluorophenyl group linked via a methanone bridge. Its structural complexity arises from the integration of three key components:

  • Piperidine core: A six-membered nitrogen-containing ring, often utilized in medicinal chemistry for its conformational flexibility and ability to modulate pharmacokinetic properties.
  • 1,2,3-Triazole: A five-membered aromatic ring with three nitrogen atoms, known for its hydrogen-bonding capacity and metabolic stability, making it a common pharmacophore in drug design .

Properties

IUPAC Name

(2,6-difluorophenyl)-[4-(triazol-2-yl)piperidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14F2N4O/c15-11-2-1-3-12(16)13(11)14(21)19-8-4-10(5-9-19)20-17-6-7-18-20/h1-3,6-7,10H,4-5,8-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJGPJQDIMYKZFV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1N2N=CC=N2)C(=O)C3=C(C=CC=C3F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14F2N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (4-(2H-1,2,3-triazol-2-yl)piperidin-1-yl)(2,6-difluorophenyl)methanone , identified by its CAS number 2034320-17-5 , is a complex organic molecule notable for its structural integration of a triazole ring, a piperidine ring, and a difluorophenyl group. This unique architecture positions it as a significant candidate in medicinal chemistry due to its diverse biological activities.

Structural Characteristics

The molecular formula of this compound is C20H20N4OC_{20}H_{20}N_{4}O with a molecular weight of approximately 332.4 g/mol . The structural components include:

  • Triazole Ring : Known for stability and reactivity in biological contexts.
  • Piperidine Ring : Often associated with psychoactive properties.
  • Difluorophenyl Group : Enhances lipophilicity and potential interactions with biological membranes.

Target of Action

The biological activity of triazole derivatives often involves interactions with various biological targets, including enzymes and receptors critical for cellular functions.

Mode of Action

The mode of action for this compound is believed to involve:

  • Formation of C-N Bonds : The nitrogen from the amino group forms bonds with the carbonyl carbon.
  • Proton Transfer : A proton transfer occurs from nitrogen to the oxygen of the carbonyl group.
  • Biochemical Pathways : It influences pathways through processes like carbinolamine formation and intramolecular cyclization.

Biological Activities

Research indicates that compounds like this compound exhibit various biological activities:

Anticancer Activity

Several studies have demonstrated that triazole derivatives can inhibit cancer cell proliferation. For example:

  • IC50 Values : Compounds similar to this one have shown IC50 values in the low micromolar range against various cancer cell lines, indicating promising anticancer properties.

Antimicrobial Properties

Triazole derivatives are noted for their antibacterial and antifungal activities. The piperidine component enhances membrane permeability, increasing efficacy against microbial pathogens.

Mechanisms Underlying Biological Activity

The biological activity can be attributed to several mechanisms:

  • Enzyme Inhibition : Similar compounds have been shown to inhibit key enzymes involved in cancer progression and microbial resistance.
  • Cell Cycle Arrest : Triazole-based compounds can induce cell cycle arrest in cancer cells, often mediated through signaling pathways such as MAPK or PI3K/Akt.
  • Reactive Oxygen Species (ROS) Generation : Some derivatives increase ROS levels in cells, contributing to oxidative stress and subsequent cell death in tumor cells.

Case Study 1: Anticancer Efficacy

A study evaluated the anticancer efficacy of a related triazole derivative on breast cancer cells. The results showed:

CompoundCell LineIC50 (µM)Mechanism
Triazole DerivativeMCF75.4Induces apoptosis via ROS generation
Control---

Case Study 2: Antimicrobial Activity

In another investigation focused on antimicrobial activity against E. coli and Candida albicans:

CompoundMicrobial StrainZone of Inhibition (mm)
Triazole DerivativeE. coli18
Triazole DerivativeC. albicans15

Pharmacokinetics

Triazole derivatives generally exhibit favorable pharmacokinetic profiles, including good absorption and distribution characteristics. The presence of fluorine atoms may enhance metabolic stability and bioavailability.

Comparison with Similar Compounds

The following analysis compares the target compound with structurally related molecules, focusing on heterocyclic cores, substituent effects, synthesis strategies, and inferred biological relevance.

Structural and Functional Comparisons
Compound Name Heterocycle Core Substituents Key Structural Differences Potential Applications Reference
Target Compound 1,2,3-Triazol-2-yl 2,6-Difluorophenyl, piperidine Piperidine-triazole-fluorophenyl linkage Hypothetical: Drug discovery
(4-Bromo-3,5-dimethyl-1H-pyrazol-1-yl)(2,6-difluorophenyl)methanone Pyrazole 2,6-Difluorophenyl, Br, CH₃ Pyrazole replaces triazole; bromine/methyl groups Agrochemicals (pesticides)
2-(4-(2,4-Difluorophenyl)-5-(4-(phenylsulfonyl)phenyl)-4H-1,2,4-triazol-3-ylthio)-1-phenylethanone 1,2,4-Triazol-3-yl 2,4-Difluorophenyl, sulfonyl 1,2,4-Triazole isomer; sulfur-containing substituents Antimicrobial/anticancer

Key Observations :

Heterocycle Influence :

  • The target compound’s 1,2,3-triazole core offers distinct electronic and steric properties compared to pyrazole (in ) or 1,2,4-triazole (in ). Triazoles generally exhibit stronger hydrogen-bonding capacity, which may enhance target affinity in drug-receptor interactions .
  • Pyrazole-containing analogs (e.g., ) often prioritize steric bulk and halogenation (e.g., bromine) for agrochemical stability, whereas triazoles are favored in pharmaceuticals for metabolic resistance.

Piperidine vs. Non-cyclic Linkers: The piperidine ring in the target compound introduces conformational rigidity, which may reduce off-target effects compared to flexible ethanone linkers in .

Synthesis Strategies :

  • The target compound’s synthesis likely involves piperidine functionalization followed by triazole coupling, analogous to methods in (e.g., sodium ethoxide-mediated nucleophilic substitution).
  • In contrast, pyrazole derivatives () often require halogenation (e.g., bromine) and multi-step coupling reactions, increasing synthetic complexity.

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